molecular formula C11H15NO B14561252 7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile CAS No. 61775-53-9

7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile

Cat. No.: B14561252
CAS No.: 61775-53-9
M. Wt: 177.24 g/mol
InChI Key: DQMKJZKUSCLVRS-UHFFFAOYSA-N
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Description

7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile is a complex organic compound characterized by its unique bridged-ring structure. This compound is part of the indene family, known for its diverse applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclohexanone derivative, the compound can be synthesized through a series of reactions involving nitrile formation and hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Its unique structure allows it to fit into specific binding sites, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxyoctahydro-1H-2,5-methanoindene-7-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

61775-53-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-hydroxytricyclo[4.3.1.03,8]decane-4-carbonitrile

InChI

InChI=1S/C11H15NO/c12-6-11(13)5-8-1-7-2-9(3-8)10(11)4-7/h7-10,13H,1-5H2

InChI Key

DQMKJZKUSCLVRS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C3C2)(C#N)O

Origin of Product

United States

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